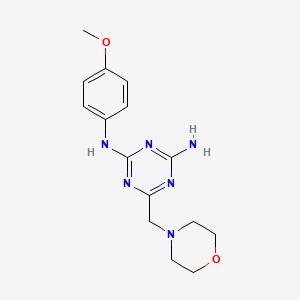![molecular formula C13H15NO3 B5518703 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)
4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.10519334 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hemoglobin Oxygen Affinity Modulation
Research has identified compounds structurally related to 4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid as potent allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Impact and Endocrine Disruption
Studies on environmental pollutants have evaluated the effects of similar phenolic compounds on aquatic life. For instance, 4-tert-butylphenol, structurally related to the compound of interest, has shown endocrine-disrupting effects in fish, indicating the importance of monitoring and managing the environmental presence of such chemicals (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2006).
Antimicrobial and Antifungal Activities
Compounds derived from 4-oxo-2-butenoic acid have been shown to possess antimicrobial and antifungal properties, highlighting their potential as templates for the development of new therapeutic agents. Such activities suggest the utility of these compounds in addressing microbial resistance and infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Synthesis of Biologically Active Species
The versatility of 4-oxo-2-butenoic acids as intermediates for further derivatization has been explored through microwave-assisted synthesis. This approach facilitates the production of biologically active species, underscoring the compound's role in the synthesis of pharmaceuticals and research chemicals (Uguen, Gai, Sprenger, Liu, Leach, & Waring, 2021).
Inhibitory Effects on Enzymes
Research on enzyme inhibitors has identified derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid as potent inhibitors against human carbonic anhydrase I and II isoenzymes. Such findings highlight the potential for developing new therapeutic agents targeting diseases related to enzyme dysfunction (Oktay, Köse, Şendil, Gültekin, Gülçin, & Supuran, 2016).
Properties
IUPAC Name |
(E)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFLOKONOVSRR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)
![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)
carbamate](/img/structure/B5518675.png)

![2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-8-amine](/img/structure/B5518681.png)


![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)


